molecular formula C7H12ClN3O2 B12321667 4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride

4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride

Cat. No.: B12321667
M. Wt: 205.64 g/mol
InChI Key: RIXRZXPAPMQRPD-UHFFFAOYSA-N
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Description

4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride is a heterocyclic compound with a complex structure that includes nitrogen atoms. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes cyclization reactions, where the formation of the pyrido[4,3-d]pyrimidine ring system is a key step. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione,propanoic acid
  • 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-hydroxy-4a,5-dimethyl-3-(1-methylethylidene)-

Uniqueness

Compared to similar compounds, 4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride stands out due to its specific ring structure and the presence of multiple nitrogen atoms

Properties

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.64 g/mol

IUPAC Name

4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride

InChI

InChI=1S/C7H11N3O2.ClH/c11-6-4-3-8-2-1-5(4)9-7(12)10-6;/h4-5,8H,1-3H2,(H2,9,10,11,12);1H

InChI Key

RIXRZXPAPMQRPD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1NC(=O)NC2=O.Cl

Origin of Product

United States

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